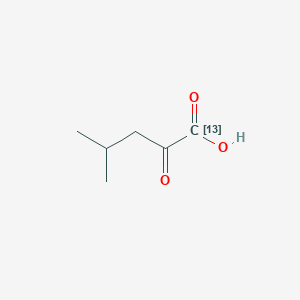

4-Methyl-2-oxopentanoic-1-13C acid

Description

Contextualizing Branched-Chain Alpha-Keto Acids as Metabolic Intermediates

Branched-chain alpha-keto acids (BCKAs) are pivotal intermediates in the metabolism of branched-chain amino acids (BCAAs), namely leucine (B10760876), isoleucine, and valine. nih.gov These essential amino acids are primarily catabolized in peripheral tissues like skeletal muscle, adipose tissue, and the heart, rather than the liver. nih.govmdpi.com The initial and reversible step in BCAA breakdown is a transamination reaction catalyzed by branched-chain aminotransferases (BCATs), which converts the BCAAs into their corresponding BCKAs. nih.gov Specifically, 4-methyl-2-oxopentanoic acid (also known as α-ketoisocaproic acid or KIC) is the α-keto acid derived from leucine. youtube.com

These BCKAs then undergo an irreversible oxidative decarboxylation by the mitochondrial branched-chain α-keto acid dehydrogenase complex (BCKDC). nih.govwikipedia.org This enzymatic step is crucial for committing the carbon skeletons of BCAAs to further catabolism, ultimately leading to their entry into the citric acid cycle for energy production or their use in the synthesis of other molecules like fatty acids. wikipedia.org The activity of the BCKDC complex is tightly regulated and plays a significant role in maintaining BCAA homeostasis.

Dysregulation of BCAA metabolism, and consequently BCKA levels, has been implicated in various metabolic disorders. For instance, the accumulation of BCAAs and their corresponding ketoacids is a hallmark of Maple Syrup Urine Disease (MSUD), a rare genetic disorder caused by deficient BCKDC activity. nih.govyoutube.comnih.gov More commonly, elevated levels of BCAAs and BCKAs have been associated with obesity and insulin (B600854) resistance. mdpi.com

Principles and Significance of Stable Isotope Labeling in Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. nih.govnih.gov Since intracellular fluxes cannot be directly measured, MFA relies on the use of stable isotope tracers. nih.govfrontiersin.org This involves introducing a substrate enriched with a stable isotope, such as carbon-13 (¹³C), into a biological system and then tracking the incorporation of this isotope into various downstream metabolites. creative-proteomics.commdpi.com The resulting labeling patterns in these metabolites are determined by the underlying metabolic fluxes, allowing researchers to infer the rates of different pathways. nih.govnih.gov

Rationale for Carbon-13 Isotopic Enrichment at Carboxyl Position

The strategic placement of the ¹³C label at the carboxyl position (C1) of 4-methyl-2-oxopentanoic acid is crucial for specific metabolic investigations. This position is directly involved in the decarboxylation reaction catalyzed by the BCKDC complex. By labeling this specific carbon, researchers can precisely track the fate of the carboxyl group.

The primary advantage of labeling the carboxyl position is the ability to monitor the rate of oxidative decarboxylation of the BCKA. When 4-methyl-2-oxopentanoic-1-¹³C acid is metabolized, the ¹³C-labeled carboxyl group is released as ¹³CO₂. The rate of ¹³CO₂ production is a direct measure of the flux through the BCKDC complex, providing a quantitative assessment of BCAA catabolism. This approach is particularly valuable for studying the regulation of BCAA oxidation in various physiological and pathological states.

Furthermore, the stability of the ¹³C isotope ensures that it does not interfere with the biochemical reactions being studied, unlike radioactive isotopes which can cause radiation-induced damage. creative-proteomics.com The use of stable isotopes also allows for in vivo studies in humans, as they are non-radioactive and safe for administration.

Role of 4-Methyl-2-oxopentanoic-1-13C Acid as a Reference Tracer in Complex Biological Systems

4-Methyl-2-oxopentanoic-1-¹³C acid serves as a highly specific and informative tracer in complex biological systems for several reasons. nih.govnih.govcreative-proteomics.com Its primary role is to probe the catabolism of leucine, one of the most abundant and metabolically significant BCAAs. By tracing the fate of the ¹³C label, researchers can gain detailed insights into whole-body and tissue-specific leucine oxidation.

In studies of protein metabolism, this tracer is invaluable. Leucine is not only a building block for protein synthesis but also a potent signaling molecule that can stimulate protein synthesis pathways. By using 4-methyl-2-oxopentanoic-1-¹³C acid in conjunction with other labeled tracers (e.g., ¹⁵N-leucine), scientists can simultaneously measure the rates of protein synthesis, breakdown, and oxidation.

The use of this tracer extends to investigating metabolic dysregulation in various diseases. For example, in studies of insulin resistance and type 2 diabetes, it can be used to assess how these conditions affect BCAA metabolism in tissues like skeletal muscle and adipose tissue. Similarly, in research on MSUD, it can help to quantify the residual activity of the BCKDC complex and evaluate the efficacy of therapeutic interventions. medchemexpress.com

The specificity of the label at the C1 position allows for clear interpretation of the results, as the appearance of ¹³CO₂ is directly linked to a single, well-defined metabolic step. This makes 4-methyl-2-oxopentanoic-1-¹³C acid a robust and reliable tool for metabolic flux analysis in a wide range of biomedical research applications.

Structure

3D Structure

Properties

CAS No. |

92751-19-4 |

|---|---|

Molecular Formula |

C6H10O3 |

Molecular Weight |

131.13 g/mol |

IUPAC Name |

4-methyl-2-oxo(113C)pentanoic acid |

InChI |

InChI=1S/C6H10O3/c1-4(2)3-5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)/i6+1 |

InChI Key |

BKAJNAXTPSGJCU-PTQBSOBMSA-N |

Isomeric SMILES |

CC(C)CC(=O)[13C](=O)O |

Canonical SMILES |

CC(C)CC(=O)C(=O)O |

Origin of Product |

United States |

Advanced Methodologies for Synthesis and Isotopic Labeling of 4 Methyl 2 Oxopentanoic Acid

Biocatalytic Approaches for Enantiomerically Pure Synthesis

The demand for enantiomerically pure α-keto acids has driven the development of highly selective biocatalytic methods. These enzymatic approaches offer significant advantages over traditional chemical synthesis, including milder reaction conditions and higher stereoselectivity.

Deamination-Carboligase Enzyme Cascades

Enzymatic cascades that combine deamination and carbon-carbon bond formation (carboligation) represent a powerful strategy for the synthesis of α-keto acids from simpler precursors. While the specific application of a deamination-carboligase cascade for the direct synthesis of 4-Methyl-2-oxopentanoic acid is not extensively documented in current literature, related enzymatic systems provide a conceptual framework.

One such related cascade involves the use of threonine aldolases, which are carboligases, in conjunction with threonine deaminases. researchgate.net This combination can catalyze the conversion of aldehydes and small amino acids, like glycine (B1666218), into various α-keto acids. researchgate.net In this type of cascade, the threonine aldolase (B8822740) first catalyzes the condensation of an aldehyde with glycine to form a β-hydroxy-α-amino acid, which is then deaminated by threonine deaminase to yield the final α-keto acid. researchgate.net

Another relevant enzymatic activity is the direct deamination of amino acids to their corresponding α-keto acids by L-amino acid deaminases (L-AADs). nih.gov These enzymes have been successfully employed in whole-cell biocatalyst systems for the production of various α-keto acids. nih.gov A hypothetical deamination-carboligase cascade could potentially involve the deamination of an amino acid to an α-keto acid, which then acts as a substrate for a carboligase to form a more complex α-keto acid structure. However, further research is needed to establish such a pathway for the synthesis of 4-Methyl-2-oxopentanoic acid.

One-Pot Multi-Enzyme Systems for Efficient Production

One-pot multi-enzyme (OPME) systems are becoming increasingly popular for the efficient synthesis of complex molecules, as they eliminate the need for intermediate purification steps, thereby saving time and resources. nih.govnih.gov These systems can be designed to incorporate cofactor regeneration, a crucial aspect for the economic feasibility of many enzymatic reactions. mdpi.com

The production of 4-methyl-2-oxopentanoate (B1228126) has been achieved in engineered E. coli strains, demonstrating the potential of whole-cell biocatalysis for its synthesis. researchgate.net In one study, a novel 4-methyl-2-oxopentanoate reductase was identified and overexpressed in Aspergillus oryzae, leading to a significant increase in the production of a related compound, leucate. researchgate.net This highlights the power of genetic engineering in developing efficient microbial cell factories for the production of specific keto acids.

Optimization Parameters in Enzymatic Synthesis Protocols

To maximize the yield and efficiency of biocatalytic processes, it is essential to optimize various reaction parameters. These include, but are not limited to, substrate concentration and enzyme loading.

Enzyme loading, or the amount of enzyme used in the reaction, is another crucial parameter. Increasing the enzyme concentration generally leads to a higher reaction rate, but also increases the cost of the process. Therefore, an optimal enzyme loading must be found that balances reaction efficiency with economic viability.

Below are illustrative data tables showing the effect of these parameters on a representative enzymatic synthesis.

Table 1: Effect of Substrate Concentration on Product Yield

| Substrate Concentration (mM) | Product Yield (%) |

| 10 | 35 |

| 25 | 68 |

| 50 | 92 |

| 100 | 85 (slight inhibition) |

| 200 | 70 (significant inhibition) |

| This is a representative data table illustrating the general trend of substrate concentration effects on product yield in an enzymatic reaction. |

Table 2: Effect of Enzyme Loading on Reaction Time

| Enzyme Loading (U/mL) | Time to >95% Conversion (hours) |

| 5 | 24 |

| 10 | 12 |

| 20 | 6 |

| 40 | 3 |

| 80 | 1.5 |

| This is a representative data table showing the typical relationship between enzyme loading and the time required to reach a high conversion rate. |

Experimental Design and Analytical Techniques for 4 Methyl 2 Oxopentanoic 1 13c Acid Tracer Studies

Methodological Frameworks for Tracer Administration

The administration of 4-Methyl-2-oxopentanoic-1-13C acid in tracer studies is meticulously planned to ensure accurate tracking and quantification of its metabolic journey. The two primary methods employed are primed continuous intravenous infusion and oral administration, each suited for different investigational aims.

Primed Continuous Intravenous Infusion Protocols

Primed continuous intravenous infusion is a sophisticated technique designed to achieve and maintain a steady-state concentration of the tracer in the bloodstream. This method is particularly valuable for studying the kinetics of 4-Methyl-2-oxopentanoic acid and its metabolites under stable physiological conditions.

One notable application of this protocol is in the assessment of lipid metabolism. A controlled dietary intervention study involving overweight men utilized a primed continuous intravenous infusion of [1-13C] leucine (B10760876), which is metabolically linked to 4-Methyl-2-oxopentanoic acid. This approach allowed researchers to investigate how different dietary compositions influence high-density lipoprotein (HDL) kinetics, providing insights into the broader effects on lipid metabolism. The continuous infusion ensures that the isotopic enrichment of the tracer and its metabolic products reaches a plateau, enabling the calculation of metabolic flux rates.

Oral Administration Techniques in Metabolic Investigations

A key example is the 2-keto[1-13C]isocaproate breath test. capes.gov.br In this test, the subject ingests a specific amount of the labeled compound. The subsequent decarboxylation of the tracer in the mitochondria releases 13CO2, which is then exhaled. The rate and extent of 13CO2 exhalation provide a direct measure of mitochondrial oxidative capacity. capes.gov.br Studies have demonstrated the clinical utility of this breath test in evaluating liver mitochondrial function, particularly in patients with alcoholic liver disease, where a lower percentage of the oxidized tracer is observed compared to healthy individuals. capes.gov.br

| Administration Method | Primary Application | Key Research Finding | Reference |

| Primed Continuous Intravenous Infusion | Studying lipid and amino acid kinetics | Dietary composition significantly influences HDL kinetics. | |

| Oral Administration (Breath Test) | Assessing in vivo mitochondrial function | Reduced tracer oxidation is observed in patients with alcoholic liver disease, indicating mitochondrial dysfunction. | capes.gov.br |

Advanced Analytical Detection and Quantification of Labeled Metabolites

Following the administration of this compound, a suite of advanced analytical techniques is employed to detect and quantify the labeled metabolites. These methods offer high sensitivity and specificity, which are essential for accurately determining isotopic enrichment and metabolic fluxes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Enrichment Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of 13C-labeled metabolites. It combines the powerful separation capabilities of gas chromatography with the precise mass detection of mass spectrometry, allowing for the quantification of isotopic enrichment in various biological samples. researchgate.netnih.gov

In the context of this compound studies, GC-MS is used to measure the enrichment of 13C in precursor and product molecules. researchgate.net To enhance volatility and improve chromatographic separation, metabolites are often derivatized. For instance, O-TMS quinoxalinol derivatives of branched-chain 2-oxo acids have been used for their analysis. researchgate.net The high sensitivity of modern GC-MS systems, particularly those coupled with combustion-isotope ratio mass spectrometry (GC-C-IRMS), makes it possible to use low tracer doses in in vivo studies. researchgate.net Recent advancements in GC-MS-based positional isotopomer analysis allow for the determination of 13C enrichment at specific atomic positions within a molecule, providing deeper insights into metabolic pathways. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolic Tracking

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed information about the structure and concentration of metabolites. nih.govnih.gov 13C-NMR, in particular, is invaluable for tracing the fate of 13C-labeled substrates through metabolic pathways. nih.gov

Studies using 13C-NMR have successfully tracked the metabolism of labeled compounds like [U-13C]glutamate in the presence of alpha-ketoisocaproate (the unlabeled form of the tracer). nih.gov These experiments have revealed how alpha-ketoisocaproate can alter the metabolic fate of glutamate (B1630785) in astrocytes, for example, by increasing its conversion to lactate (B86563). nih.gov The ability of NMR to distinguish between different isotopomers (molecules that differ only in their isotopic composition) provides a detailed picture of metabolic fluxes and pathway activities. nih.govresearchgate.net

Hyperpolarized 13C Magnetic Resonance Spectroscopic Imaging (MRSI) for Real-time Metabolic Flux

Hyperpolarized 13C Magnetic Resonance Spectroscopic Imaging (MRSI) is a cutting-edge imaging modality that allows for the real-time, non-invasive visualization of metabolic processes in vivo. nih.gov This technique involves a process called dynamic nuclear polarization (DNP), which dramatically increases the signal of 13C-labeled molecules by over 10,000-fold. nih.govresearchgate.net

While direct hyperpolarization of this compound is less common in the literature, the principles are well-established with other key metabolic substrates like [1-13C]pyruvate. researchgate.netnih.gov The hyperpolarized tracer is injected, and its conversion to downstream metabolites, such as lactate and alanine, is monitored in real-time using MRSI. researchgate.net This provides spatial maps of metabolic activity, which has shown immense potential in oncology for assessing tumor aggressiveness and response to therapy. nih.govresearchgate.net The rapid acquisition times, typically within a minute or two, are crucial due to the transient nature of the hyperpolarized state. nih.gov

| Analytical Technique | Principle | Application in this compound Studies | Key Advantages |

| GC-MS | Separates and identifies compounds based on their chromatographic behavior and mass-to-charge ratio. | Measures isotopic enrichment of the tracer and its metabolites in biological fluids and tissues. researchgate.net | High sensitivity, high resolution, and the ability to perform positional isotopomer analysis. mdpi.com |

| NMR Spectroscopy | Detects the magnetic properties of atomic nuclei to provide structural and quantitative information. | Tracks the metabolic fate of the 13C label through various pathways and identifies different isotopomers. nih.gov | Non-invasive, provides detailed structural information, and can be used in vivo. nih.gov |

| Hyperpolarized 13C MRSI | Enhances the MR signal of 13C-labeled compounds to enable real-time imaging of metabolic conversion. | Potentially applicable for real-time in vivo imaging of the conversion of this compound. | Non-invasive, provides spatial and temporal information on metabolic fluxes. nih.gov |

Mathematical Modeling and Data Interpretation in Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) utilizing 4-Methyl-2-oxopentanoic-1-¹³C acid, a labeled form of α-ketoisocaproate (KIC), provides a powerful method for quantitatively studying the dynamics of leucine metabolism. By tracing the fate of the ¹³C label, researchers can elucidate the rates of various metabolic pathways. The interpretation of the isotopic labeling data relies on sophisticated mathematical models that account for the complex interconversions of metabolites within the cellular environment.

Quantification of ¹³CO₂ Expiration for Oxidative Pathway Assessment

The use of 4-Methyl-2-oxopentanoic-1-¹³C acid is central to assessing the oxidative catabolism of leucine. The ¹³C label is strategically placed at the carboxyl carbon (C-1 position). In the metabolic pathway, this specific carbon is released as carbon dioxide (CO₂) during the irreversible oxidative decarboxylation of KIC by the mitochondrial enzyme complex, branched-chain α-keto acid dehydrogenase (BCKDH).

The primary application of this tracer in oxidative pathway assessment is the ¹³C breath test, which is used to evaluate hepatic mitochondrial function. The process involves the administration of the ¹³C-labeled compound, which is then metabolized in the liver. The BCKDH complex catalyzes the decarboxylation of the tracer, releasing ¹³CO₂. This labeled carbon dioxide diffuses into the bloodstream, is transported to the lungs, and is subsequently exhaled.

Table 1: Parameters in ¹³C Breath Test for Oxidative Pathway Assessment

| Parameter | Description | Typical Measurement Unit |

|---|---|---|

| Tracer Administered | Sodium salt of 4-Methyl-2-oxopentanoic-1-¹³C acid | mg/kg body weight |

| Analytical Technique | Isotope Ratio Mass Spectrometry (IRMS) | - |

| Primary Outcome | Rate of ¹³CO₂ excretion in breath | % dose/hour |

| Metabolic Process Measured | Oxidative decarboxylation of leucine via BCKDH | - |

Determination of Non-Oxidative Leucine Disposal and Protein Synthesis Rates

Beyond oxidation, a significant fate of the branched-chain keto acid (BCKA) pool is reamination back to its corresponding branched-chain amino acid (BCAA). In the case of 4-Methyl-2-oxopentanoic-1-¹³C acid (¹³C-KIC), it can be reaminated to form [1-¹³C]leucine. ismrm.orgnih.gov This process is a key component of non-oxidative leucine disposal. The rate of this reamination can be quantified by measuring the appearance of ¹³C-labeled leucine in plasma or tissue following the administration of ¹³C-KIC.

Studies have shown that reamination is a major metabolic fate for BCKAs in tissues like the heart. nih.gov For instance, when isolated hearts were perfused with labeled KIC, a substantial portion was converted back to leucine. nih.gov This highlights the importance of the reamination pathway in maintaining the leucine pool.

The newly synthesized ¹³C-leucine acts as a tracer for whole-body protein synthesis. As this labeled leucine is incorporated into newly synthesized proteins, the rate of its disappearance from the free amino acid pool and its appearance in tissue protein can be measured. By applying compartmental modeling, researchers can use the isotopic enrichment data of both plasma KIC and leucine to calculate the rates of leucine appearance from protein breakdown, its utilization for protein synthesis, and its oxidation. The stable ¹³C label at the carboxyl position is retained through these metabolic steps, allowing for precise tracking.

Table 2: Research Findings on BCKA Reamination and Protein Synthesis

| Study Focus | Tracer Used | Key Finding | Reference |

|---|---|---|---|

| BCKA fate in heart | [1,2-¹³C]KIC | Reamination to leucine is a major metabolic fate, with approximately 80.2% of the tracer being converted. | nih.gov |

| Imaging BCAT activity | Hyperpolarized [1-¹³C]KIC | Demonstrated the in vivo conversion of [1-¹³C]KIC to [1-¹³C]leucine, allowing for imaging of branched-chain aminotransferase (BCAT) activity. | ismrm.orgnih.gov |

| Protein incorporation | ¹³C methyl-labeled amino acids | Demonstrated efficient incorporation of synthesized labeled amino acids into proteins in mammalian cells. | rsc.org |

Isotopic Labeling Influences on Metabolic Flux Analysis in Branched-Chain Amino Acid Studies

Metabolic Flux Analysis (MFA) is a model-based technique used to quantify intracellular metabolic fluxes. nih.gov The fundamental principle of ¹³C-MFA is that the isotopic labeling patterns of intracellular metabolites are determined by the fluxes in the metabolic network. nih.govresearchgate.net By measuring these labeling patterns, fluxes can be inferred. The choice of isotopic tracer is a critical aspect of experimental design that significantly influences the accuracy and resolution of the resulting flux map. frontiersin.org

In the context of BCAA metabolism, the position of the ¹³C label on the tracer molecule is paramount. Using 4-Methyl-2-oxopentanoic-1-¹³C acid allows for the specific interrogation of the decarboxylation step. However, to resolve fluxes at other points in the pathway, different labeling strategies may be necessary. For example, using uniformly labeled tracers (U-¹³C) where all carbons are labeled can provide more comprehensive information about the fate of the entire carbon skeleton as it moves through various pathways. nih.gov

The interpretation of data from ¹³C-KIC tracer studies is influenced by several factors:

Isotopic Steady State: MFA models often assume an isotopic steady state, where the isotopic enrichment of metabolites remains constant over time. Achieving this state can be challenging in mammalian systems due to slow turnover and large metabolite pools. nih.gov

Compartmentalization: BCAA metabolism occurs in different cellular compartments (e.g., cytosol and mitochondria). Models must account for this compartmentalization to accurately interpret the labeling data, as the enrichment of a metabolite may differ between compartments.

Tracer Selection: The choice of tracer determines which fluxes can be precisely quantified. A tracer like [1-¹³C]KIC is excellent for measuring oxidation, but a tracer like [U-¹³C]glucose might be needed to understand the de novo synthesis of BCAAs. nih.gov The use of multiple, differently labeled tracers in parallel experiments can provide a more complete picture of metabolic fluxes. creative-proteomics.com

Ultimately, the goal of MFA is to find the set of metabolic fluxes that best explains the measured isotopic labeling patterns of key metabolites. nih.gov This involves complex computational algorithms that simulate the labeling distribution for a given flux map and compare it to the experimental data.

Investigations into Branched Chain Amino Acid and Keto Acid Metabolism Using 4 Methyl 2 Oxopentanoic 1 13c Acid

Elucidation of Leucine (B10760876) Catabolism and Turnover Kinetics

The introduction of 4-methyl-2-oxopentanoic-1-13C acid into biological systems enables researchers to trace the fate of its carbon backbone, providing invaluable insights into the intricacies of leucine metabolism.

Tracking Leucine Catabolic Pathways in Biological Systems

This compound is the direct α-keto acid resulting from the transamination of leucine. This initial, reversible step is primarily catalyzed by branched-chain amino acid aminotransferase (BCAT). wikipedia.org The ¹³C label at the carboxyl position allows for the precise tracking of the carbon atom as it moves through subsequent metabolic reactions.

Following its formation, the labeled α-ketoisocaproate undergoes irreversible oxidative decarboxylation by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.gov This reaction releases the ¹³C-labeled carbon as ¹³CO₂, which can be measured in expired air, providing a direct index of leucine oxidation. The remaining carbon skeleton is further metabolized, eventually yielding acetyl-CoA and acetoacetate. By using hyperpolarized [1-¹³C]KIC, researchers can assess both BCAT and BCKDH activities by detecting the production of [1-¹³C]leucine or ¹³CO₂ (and consequently H¹³CO₃⁻), respectively. researchgate.net

Assessment of Whole-Body Leucine Flux and Oxidation

The use of this compound, often in conjunction with L-[1-¹³C]leucine, is a cornerstone of studies assessing whole-body leucine kinetics. By infusing this tracer and measuring the isotopic enrichment of plasma KIC and the appearance of ¹³CO₂ in breath, researchers can calculate key parameters of protein metabolism. researchgate.netresearchgate.net

These parameters include:

Leucine Appearance Rate (Flux): The rate at which leucine enters the plasma pool from protein breakdown and dietary intake.

Leucine Oxidation: The rate at which leucine is irreversibly catabolized.

Non-Oxidative Leucine Disposal: An indirect measure of the rate of leucine incorporation into protein synthesis. researchgate.net

Studies have shown that changes in free fatty acid availability can inversely affect whole-body leucine flux and oxidation. cloudfront.net Furthermore, it is crucial to account for changes in background ¹³CO₂/¹²CO₂ breath enrichment and bicarbonate retention factors, especially during physiological challenges like exercise, to avoid significant errors in calculating leucine oxidation and whole-body protein synthesis. nih.gov

A key advantage of using the ¹³C-labeled KIC tracer is that the isotopic enrichment of plasma KIC is considered a better indicator of the intracellular leucine enrichment than plasma leucine enrichment itself. nih.gov This is because KIC is formed intracellularly from leucine and released into the circulation. nih.gov The ratio of [1-¹³C]KIC to [1-¹³C]leucine enrichment in plasma has been observed to be relatively constant under various dietary conditions. nih.gov

| Parameter | Control Group (MPE) | Lipid/Heparin Group (MPE) |

|---|---|---|

| Plasma KIC Enrichment (5.5 h) | 6.32 ± 0.63 | Not significantly different from control |

| ¹³CO₂ Breath Enrichment (5.5 h, APE) | 0.0151 ± 0.0018 | 0.0151 ± 0.0022 |

| ¹³CO₂ Breath Enrichment (8 h, APE) | 0.0157 ± 0.0016 | 0.0143 ± 0.0020 |

MPE = Mole Percent Excess, APE = Atom Percent Excess. Data derived from a study investigating the effects of fatty acids on hepatic amino acid catabolism. researchgate.net

Organ-Specific and Inter-Organ Kinetics of Branched-Chain Keto Acids (BCKA)

Isotope tracer studies have been instrumental in unraveling the distinct roles of various organs in BCAA metabolism. While skeletal muscle has a high capacity for BCAA transamination, the subsequent oxidation of the resulting BCKAs is more complex and involves inter-organ transport. nih.govnih.gov

Using labeled tracers, it has been demonstrated that extrahepatic tissues, particularly muscle, are the primary sites of BCAA transamination. nih.gov The BCKAs formed, including 4-methyl-2-oxopentanoic acid, can then be released into the circulation and taken up by other organs, such as the liver, for oxidation. nih.gov However, BCKDH is also active in most tissues, leading to a distributed model of BCAA oxidation. nih.gov

Studies in perfused hearts have shown that under certain conditions, the majority of BCKAs are not oxidized but are instead converted back to their corresponding BCAAs through "reamination." nih.gov This highlights the dynamic and tissue-specific nature of BCKA metabolism. By simultaneously infusing different isotopes of leucine and KIC, researchers can predict the intracellular leucine specific activity in various organs, with the plasma specific activity of the transaminated product serving as a reliable indicator for most tissues except the kidney. physiology.org

Enzymatic Activity Profiling in Metabolic Deamination

The application of this compound extends to the direct and indirect assessment of key enzymes governing BCAA metabolism.

Direct Measurement of Branched-Chain Amino Acid Aminotransferase (BCAT) Activity

The reversible reaction catalyzed by BCAT allows for the use of this compound to directly measure the rate of leucine formation from its keto acid. researchgate.net By introducing hyperpolarized [1-¹³C]KIC and monitoring the appearance of [1-¹³C]leucine using techniques like magnetic resonance spectroscopy, the in vivo activity of BCAT can be quantified. researchgate.net This provides a powerful tool for studying the regulation of this enzyme in different physiological and pathological states. researchgate.netnih.gov

BCAT exists in two isoforms: a cytosolic (BCAT1) and a mitochondrial (BCAT2) form. In hepatocytes, the majority of leucine transamination is mediated by the mitochondrial isoform. The activity of BCAT can be influenced by various factors, including the availability of its substrates (BCAAs and α-keto acids) and the expression levels of the enzyme, which can be regulated by amino acid concentrations. nih.gov

| Substrate | CDM | CDM + Casein | CDM with Ile 1/100 |

|---|---|---|---|

| Phenylalanine | 100 | 250 | 300 |

| Methionine | 100 | 250 | 300 |

| Isoleucine | 100 | 300 | 300 |

| Valine | 100 | 250 | 250 |

| Leucine | 100 | 250 | 250 |

Data are presented as relative activity, with the activity in Chemically Defined Medium (CDM) set to 100. The data show that BcaT activity increases when free amino acids are replaced by casein or when the isoleucine concentration is reduced. nih.gov

Evaluation of Alpha-Ketoglutarate (B1197944) Dehydrogenase Complex Activity in Metabolic Contexts

While 4-methyl-2-oxopentanoic acid is not a direct substrate for the alpha-ketoglutarate dehydrogenase complex (KGDHC), its metabolism is intricately linked to the activity of this key enzyme of the tricarboxylic acid (TCA) cycle. The transamination of leucine to α-ketoisocaproate requires α-ketoglutarate as the amino group acceptor, producing glutamate (B1630785). wikipedia.org

Interplay with Other Amino Acid Metabolism and Nutritional Science

The metabolism of the branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—is intricately linked. Because they share the initial two enzymatic steps in their catabolic pathways, the intake of one can influence the metabolism of the others. researchgate.netcambridge.org This phenomenon, often referred to as BCAA antagonism, is a critical consideration in nutritional science. researchgate.net The use of isotopically labeled compounds like 4-methyl-2-oxopentanoic-1-¹³C acid allows researchers to dissect these complex interactions with precision.

The three BCAAs are unique in that their initial breakdown does not occur in the liver but primarily in tissues like skeletal muscle. nih.gov They are first converted to their respective branched-chain keto acids (BCKAs) by the enzyme branched-chain aminotransferase (BCAT). researchgate.netnih.gov Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex irreversibly decarboxylates these BCKAs. researchgate.net Since all three BCAAs compete for these same enzymes, an excess of one can hinder the breakdown of the others. cambridge.org For instance, studies in pigs have shown that feeding excess dietary leucine significantly reduces the plasma concentrations of isoleucine and valine. cambridge.org

To understand the specific impact of valine and isoleucine on leucine metabolism, studies have been conducted where their dietary intake levels were varied. In one such study involving adult men, researchers examined leucine kinetics in response to diets with different valine and isoleucine patterns. Despite the known competitive nature of BCAA metabolism, the results indicated that within a physiological range, the pattern of valine and isoleucine intake did not significantly alter leucine oxidation during the fed state. researchgate.net Leucine oxidation was found to be similar across all dietary groups tested. researchgate.net This suggests that the body can adapt to moderate variations in BCAA intake patterns without a major impact on the oxidative fate of leucine.

Table 1: Effect of Varied Valine and Isoleucine Intake on Leucine Oxidation

| Dietary Group | Valine:Isoleucine Pattern | Key Finding on Leucine Metabolism |

| Control Diet | Standard Physiological Ratio | Baseline Leucine Oxidation Measured |

| Varied Diet 1 | Altered Valine:Isoleucine Ratio | Leucine oxidation was not significantly affected by the altered BCAA pattern in the fed state. researchgate.net |

| Varied Diet 2 | Different Altered Valine:Isoleucine Ratio | Leucine oxidation remained similar to the control and other varied diet groups. researchgate.net |

Following the transamination of leucine, its corresponding keto acid, 4-methyl-2-oxopentanoic acid (also known as α-ketoisocaproate or KIC), is formed. nih.gov The subsequent step, the decarboxylation of KIC by the BCKDH complex, is the rate-limiting, irreversible step in leucine catabolism. nih.govnih.gov This conversion is a critical control point in determining how much leucine is directed towards energy production versus being re-formed into leucine. nih.gov

The breakdown of 4-methyl-2-oxopentanoic acid is unique among the BCAAs because it is strictly ketogenic. youtube.com This means its carbon skeleton can be converted into ketone bodies but not into glucose. youtube.com The catabolism of 4-methyl-2-oxopentanoic acid yields two key molecules: acetyl-CoA and acetoacetate. youtube.com

Acetoacetate is one of the three primary ketone bodies, which serve as an alternative fuel source for various tissues, including the brain and heart, particularly during periods of fasting or low carbohydrate intake. youtube.com

Acetyl-CoA is a central molecule in metabolism. It can enter the tricarboxylic acid (TCA) cycle (also known as the Krebs cycle) to be completely oxidized, generating ATP, the primary energy currency of the cell. youtube.commdpi.com Alternatively, acetyl-CoA can also be used by the liver to synthesize more ketone bodies. youtube.com

Therefore, the metabolic fate of leucine-derived 4-methyl-2-oxopentanoic acid is to serve as a precursor for molecules that are pivotal to cellular energy production, either directly through the TCA cycle or indirectly through the formation of ketone bodies. youtube.commdpi.com

Table 2: Metabolic Products of 4-Methyl-2-oxopentanoic Acid and their Role in Energy Metabolism

| Breakdown Product | Metabolic Destination | Contribution to Energy Metabolism |

| Acetoacetate | Circulation as a ketone body | Used by extrahepatic tissues (e.g., brain, heart, muscle) as an alternative energy fuel. youtube.com |

| Acetyl-CoA | Tricarboxylic Acid (TCA) Cycle | Oxidized to produce ATP, the main cellular energy currency. youtube.commdpi.com |

| Acetyl-CoA | Ketogenesis (in the liver) | Converted into ketone bodies, providing another source of fuel for other tissues. youtube.com |

Research on the Biological and Biochemical Roles of 4 Methyl 2 Oxopentanoic Acid As Traced by the 13c Labeled Compound

Core Metabolic Intermediacy and Carbon Flow

As a primary product of L-leucine transamination, 4-methyl-2-oxopentanoic acid occupies a central position in cellular metabolism. medchemexpress.comabmole.com Its carbon skeleton can be directed towards either energy production or biosynthetic processes, a fate that can be meticulously traced using ¹³C labeling.

4-Methyl-2-oxopentanoic acid is deeply integrated into the cell's central carbon and energy metabolism. medchemexpress.com Following its formation from leucine (B10760876), it undergoes oxidative decarboxylation catalyzed by the branched-chain keto-acid dehydrogenase (BCKDH) complex. This reaction converts it into isovaleryl-CoA, which is further metabolized to produce acetyl-CoA and acetoacetate. These products are pivotal intermediates in the citric acid cycle and ketogenesis, respectively, highlighting the compound's role in cellular energy generation.

Research has shown that 4-methyl-2-oxopentanoic acid markedly stimulates islet-cell respiration and the formation of ketone bodies. nih.gov It also acts as an uncoupler of oxidative phosphorylation and a metabolic inhibitor, potentially through its inhibitory effect on the enzyme α-ketoglutarate dehydrogenase. medchemexpress.comselleckchem.com The use of labeled tracers has been crucial in assessing the flux of its metabolites, such as mitochondrial acetyl-CoA, in various tissues. abmole.com

Isotopic labeling with ¹³C is a powerful technique for tracking the metabolic journey of 4-methyl-2-oxopentanoic acid. Studies using radioactively labeled versions of the compound have confirmed its incorporation into several key downstream molecules, including carbon dioxide, water, acetoacetate, and L-leucine. nih.gov

The catabolism of [1-¹³C]-4-methyl-2-oxopentanoic acid leads to the formation of labeled acetoacetate, a ketone body, and acetyl-CoA, which can enter the Krebs cycle for energy production. nih.gov This pathway is identical to that observed in various tissues. nih.gov Furthermore, the compound can be reaminated to form L-leucine. nih.govselleckchem.com This reversible reaction, catalyzed by branched-chain amino acid aminotransferase, is significant in the nitrogen economy of cells. nih.gov The ¹³C label allows for the precise quantification of the flux through these competing metabolic routes—catabolism for energy versus reamination to regenerate leucine.

Table 1: Incorporation of Labeled 4-Methyl-2-oxopentanoic Acid into Downstream Metabolites This table is interactive. You can sort and filter the data.

| Labeled Precursor | Key Downstream Metabolite | Metabolic Pathway | Significance | Reference |

|---|---|---|---|---|

| [¹³C]-4-Methyl-2-oxopentanoic acid | Acetoacetate | Ketogenesis | Energy source for peripheral tissues | , nih.gov |

| [¹³C]-4-Methyl-2-oxopentanoic acid | Acetyl-CoA | Citric Acid Cycle | Central hub for cellular energy production | |

| [¹³C]-4-Methyl-2-oxopentanoic acid | L-Leucine | Amino Acid Metabolism | Regeneration of essential amino acid, protein synthesis | nih.gov |

| [¹³C]-4-Methyl-2-oxopentanoic acid | CO₂ | Oxidative Decarboxylation | Indicator of catabolic rate | nih.gov |

Mechanistic Studies on Cellular Signaling and Homeostatic Regulation

Beyond its role as a metabolic intermediate, 4-methyl-2-oxopentanoic acid functions as a signaling molecule, influencing key regulatory pathways that govern cell growth, survival, and metabolic homeostasis.

Research indicates that 4-methyl-2-oxopentanoic acid is an important modulator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. medchemexpress.comglpbio.com Studies have shown that it can lead to an increase in mTOR phosphorylation. medchemexpress.com By influencing mTOR, a pathway that senses nutrient availability, 4-methyl-2-oxopentanoic acid acts as a nutrient signal itself. medchemexpress.comabmole.com Its effects on mTOR signaling are implicated in its ability to stimulate skeletal muscle protein synthesis. medchemexpress.com However, its dysregulation can also contribute to conditions like insulin (B600854) resistance by impairing mTOR signaling. medchemexpress.comglpbio.com

4-Methyl-2-oxopentanoic acid has been found to impair autophagy, a critical cellular process for degrading and recycling damaged organelles and proteins. medchemexpress.comglpbio.com Autophagy is tightly and inversely regulated by the mTOR pathway. The compound's influence on mTOR contributes to its effect on autophagy. medchemexpress.com Research in preadipocytes has demonstrated that treatment with 4-methyl-2-oxopentanoic acid leads to a decrease in key autophagy markers, such as the conversion of LC3-I to LC3-II and the degradation of p62. medchemexpress.com This impairment of autophagy is linked to increased endoplasmic reticulum stress. medchemexpress.comglpbio.com

Studies have revealed a direct role for 4-methyl-2-oxopentanoic acid in promoting lipid accumulation and the development of fat cells (adipogenesis). medchemexpress.com In vitro experiments using 3T3-L1 preadipocytes have shown that exposure to the compound leads to a concentration-dependent increase in lipid accumulation. glpbio.commedchemexpress.com This is accompanied by an increased expression of key proteins involved in lipid synthesis (lipogenesis), such as SREBP1 and SCD1. glpbio.com The mechanism appears to be linked to its ability to induce endoplasmic reticulum stress and impair autophagy, which in turn provokes lipid accumulation and insulin resistance in these cells. medchemexpress.comglpbio.com

Table 2: Effects of 4-Methyl-2-oxopentanoic Acid on Cellular Signaling and Homeostasis This table is interactive. You can sort and filter the data.

| Cellular Process | Key Pathway Affected | Observed Effect | Downstream Consequence | Reference |

|---|---|---|---|---|

| Cell Growth & Synthesis | mTOR Signaling | Increased phosphorylation of mTOR | Stimulation of protein synthesis; potential insulin resistance | medchemexpress.com, medchemexpress.com |

| Cellular Maintenance | Autophagy | Decreased LC3 conversion and p62 degradation | Impaired recycling of cellular components, ER stress | medchemexpress.com, medchemexpress.com |

| Fat Storage | Adipogenesis/Lipogenesis | Increased expression of SREBP1, SCD1 | Promotion of lipid accumulation in preadipocytes | glpbio.com, medchemexpress.com |

Research on Pathways Leading to Insulin Resistance

Elevated levels of branched-chain amino acids (BCAAs), like leucine, and their corresponding branched-chain α-keto acids (BCKAs), including KIC, are associated with insulin-resistant states such as type 2 diabetes. plos.org Research using KIC has helped elucidate the molecular pathways contributing to this phenomenon. Studies in skeletal muscle cells have shown that KIC can suppress insulin-stimulated glucose transport. nih.govnih.gov This effect is largely dependent on its conversion back to leucine. nih.govnih.gov

The mechanism involves the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. nih.gov Leucine, produced from the transamination of KIC, activates mTORC1. nih.gov Activated mTORC1 then phosphorylates the Insulin Receptor Substrate 1 (IRS-1) at specific serine residues. plos.orgresearchgate.net This phosphorylation is inhibitory, impairing the downstream insulin signaling cascade that is necessary for the translocation of glucose transporter 4 (GLUT4) to the cell surface, ultimately leading to reduced glucose uptake by the cell. plos.orgresearchgate.net

Furthermore, in preadipocytes, KIC has been shown to promote endoplasmic reticulum (ER) stress and impair autophagy, which contributes to lipid accumulation and insulin resistance. nih.gov While KIC and leucine can have divergent effects on insulin signaling in different tissues, the activation of the S6K1-IRS-1 signaling axis by leucine (derived from KIC) is a consistently observed mechanism linked to insulin resistance. plos.org

Table 1: Effect of α-Ketoisocaproic Acid (KIC) on Insulin Signaling and Glucose Transport

| Cell Type | KIC Concentration | Observed Effect | Pathway Implication | Reference |

| L6 Myotubes | 200 µM | Suppressed insulin-stimulated glucose transport by ~34% | Mediated by mTORC1; requires conversion to leucine via BCAT2 | nih.govnih.gov |

| Murine Preadipocytes | Not specified | Promoted lipid accumulation and insulin resistance | Induced ER stress and impaired autophagy | nih.gov |

| L6 Myotubes | Not specified | Suppressed insulin-stimulated glucose uptake | Activation of the S6K1-IRS-1 feedback loop | plos.org |

Neurochemical Impact Research

Studies on Oxidative Damage Mechanisms and Associated Cognitive Deficits in Research Models

Accumulation of KIC in the brain is considered a significant neurotoxic event, contributing to neurological symptoms observed in metabolic disorders like Maple Syrup Urine Disease. nih.gov Research has demonstrated that KIC induces oxidative stress and impairs mitochondrial function, which are key mechanisms underlying neuronal damage and associated cognitive deficits. researchgate.netresearchgate.net

In vivo studies involving intracerebroventricular administration of KIC in rats have shown that it leads to an increase in reactive species (RS) and reduces the activity of mitochondrial respiratory chain complexes in the hippocampus. nih.gov This disruption of mitochondrial bioenergetics compromises brain energy metabolism. nih.gov The resulting oxidative damage affects crucial biomolecules and has been directly linked to cognitive impairments, including deficits in learning and memory. researchgate.net In vitro studies on hippocampal neurons (HT-22 cells) corroborate these findings, showing that KIC reduces cell metabolic viability and increases the production of reactive species. nih.gov

Table 2: Effects of α-Ketoisocaproic Acid (KIC) on Oxidative Stress and Mitochondrial Function in Rat Brain Models

| Research Model | KIC Concentration/Administration | Key Finding | Impact | Reference |

| Rat Hippocampus (in vivo) | Intracerebroventricular injection | Increased formation of Reactive Species (RS) | Induces oxidative stress | nih.gov |

| Rat Hippocampus (in vivo) | Intracerebroventricular injection | Reduced activity of mitochondrial complexes | Impairs mitochondrial function | nih.gov |

| HT-22 Hippocampal Neurons (in vitro) | 1-10 mM | Increased production of Reactive Species (RS) | Induces cellular oxidative stress | nih.gov |

| Rat Cerebral Cortex (in vitro) | 1-5 mM | Inhibition of respiratory chain complex I-III by ~60% | Compromises brain energy metabolism | nih.gov |

| Rat Cerebral Cortex (in vitro) | 1-5 mM | ~40% reduction in ¹⁴CO₂ production from acetate | Indicates inhibited energy metabolism | nih.gov |

Implications for Brain Ketometabolism in Neurological Research Models

The use of 4-Methyl-2-oxopentanoic-1-13C acid (hyperpolarized [1-¹³C]KIC) has been pivotal in studying brain ketometabolism in real-time. nih.govnih.gov This advanced magnetic resonance imaging technique allows researchers to trace the metabolic fate of KIC within the brain non-invasively. nih.gov

Studies in rat models have shown that following administration, hyperpolarized [1-¹³C]KIC is rapidly metabolized to [1-¹³C]leucine. nih.govnih.gov This conversion is catalyzed by the enzyme branched-chain amino acid transaminase (BCAT), which plays a crucial role in nitrogen shuttling and glutamate (B1630785) metabolism in the brain. nih.govnih.gov The ability to image the distribution of both KIC and its metabolic product, leucine, provides a direct window into cerebral BCAT activity. nih.gov

Applications in Understanding Metabolic Disorders and Pathophysiological States

Maple Syrup Urine Disease (MSUD) as a Metabolic Research Model

Maple Syrup Urine Disease (MSUD) is an inherited metabolic disorder characterized by the body's inability to properly break down the branched-chain amino acids leucine (B10760876), isoleucine, and valine. nih.govnih.govmedscape.com This deficiency is caused by mutations in the genes encoding the branched-chain α-keto acid dehydrogenase (BCKAD) complex, a critical enzyme in the catabolism of these amino acids. nih.govnih.govliberty.edu The resulting buildup of BCAAs and their corresponding branched-chain α-keto acids (BCKAs), including 4-methyl-2-oxopentanoic acid, leads to severe neurological damage and other health problems if left untreated. nih.govmedscape.comwikipedia.org

Role of 4-Methyl-2-oxopentanoic Acid as a Key Metabolite in MSUD Pathophysiology

In individuals with MSUD, the impaired activity of the BCKAD complex leads to the accumulation of 4-methyl-2-oxopentanoic acid and other BCKAs in the blood and urine. nih.govwikipedia.org This accumulation is a hallmark of the disease and is directly linked to its pathophysiology. nih.govnih.gov Research has shown that high levels of leucine and its corresponding keto acid, 4-methyl-2-oxopentanoic acid, are particularly toxic to the brain and are considered the primary drivers of the neurological symptoms seen in MSUD. researchgate.networdpress.comresearchgate.net These symptoms can include poor feeding, lethargy, seizures, and in severe cases, coma and death. nih.govwikipedia.org The distinctive sweet odor of the urine in affected individuals, which gives the disease its name, is also attributed to the buildup of these metabolites. nih.govmedscape.com

The study of 4-methyl-2-oxopentanoic acid in the context of MSUD is crucial for understanding the disease's mechanisms. The accumulation of this keto acid is a direct consequence of the enzymatic defect and a primary contributor to the toxic effects observed in patients. wordpress.comresearchgate.net

Insights into Metabolic Derangements in MSUD Research

The study of MSUD provides a unique window into the broader consequences of disrupted BCAA metabolism. The accumulation of 4-methyl-2-oxopentanoic acid and other BCKAs in MSUD has been shown to cause a cascade of metabolic disturbances. Research indicates that these compounds can interfere with several fundamental cellular processes.

One significant area of impact is energy metabolism . Studies have demonstrated that 4-methyl-2-oxopentanoic acid can inhibit the function of key enzymes involved in cellular respiration, such as pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase. oup.commedchemexpress.com This inhibition disrupts the normal production of ATP, the cell's primary energy currency.

Furthermore, the buildup of these metabolites is associated with oxidative stress . Research in animal models has shown that the alpha-keto acids that accumulate in MSUD can stimulate the production of free radicals and reduce the effectiveness of antioxidant defense systems in the brain. nih.gov This oxidative damage can contribute to the neurological complications of the disease. medchemexpress.com

The metabolic derangements observed in MSUD research, largely driven by the accumulation of 4-methyl-2-oxopentanoic acid, are summarized in the table below.

| Metabolic Process Affected | Specific Derangement | Consequence |

| Branched-Chain Amino Acid Catabolism | Deficient activity of the branched-chain α-keto acid dehydrogenase (BCKAD) complex. nih.govnih.gov | Accumulation of leucine, isoleucine, valine, and their corresponding α-keto acids. nih.govmedscape.com |

| Energy Metabolism | Inhibition of pyruvate dehydrogenase and α-ketoglutarate dehydrogenase by accumulated BCKAs. oup.commedchemexpress.com | Impaired cellular energy production. oup.com |

| Redox Homeostasis | Increased production of reactive oxygen species and reduced antioxidant defenses. nih.gov | Oxidative damage to cerebral cortex. nih.gov |

| Neurotransmitter Synthesis | Altered brain amino acid balance. wordpress.com | Deficient synthesis of key neurotransmitters. wordpress.com |

Assessment of Mitochondrial Function in Research Settings

Utilizing 13C-Ketoisocaproic Acid Breath Tests to Investigate Mitochondrial Oxidation

The 13C-Ketoisocaproic Acid (¹³C-KICA) breath test is a non-invasive method used in research to assess mitochondrial function. nih.govnih.gov This test involves the administration of 4-Methyl-2-oxopentanoic-1-13C acid. The labeled carbon atom is released as ¹³CO₂ during the decarboxylation of KICA within the mitochondria. nih.gov The rate of ¹³CO₂ exhalation in the breath is then measured to determine the efficiency of mitochondrial oxidation. nih.gov

Studies have utilized this breath test to investigate mitochondrial function in various contexts. For example, research has shown that mitochondrial function, as measured by KICA decarboxylation, is significantly impaired in individuals with chronic alcoholism. nih.gov This impairment was observed even when other standard liver function tests were normal, suggesting that the ¹³C-KICA breath test can detect specific mitochondrial dysfunction. nih.gov Further research has focused on optimizing the parameters of the ¹³C-KICA breath test to enhance its reliability and utility in detecting impaired hepatic mitochondrial function in chronic liver diseases. nih.gov

Studies on Impaired Mitochondrial Respiration by Alpha-Keto Acids

The accumulation of α-keto acids, including 4-methyl-2-oxopentanoic acid, as seen in MSUD, has been shown to directly impair mitochondrial respiration. Research has demonstrated that high levels of these metabolites can disrupt the normal functioning of the mitochondrial respiratory chain, the series of protein complexes responsible for oxidative phosphorylation. researchgate.netmdpi.com

Specifically, studies have indicated that 4-methyl-2-oxopentanoic acid can act as a mitochondrial uncoupler, disrupting the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis. researchgate.netmedchemexpress.com Furthermore, it has been shown to inhibit the activity of α-ketoglutarate dehydrogenase, a key enzyme in the Krebs cycle, which is central to cellular respiration. researchgate.netmedchemexpress.comnih.govpnas.org This inhibition further compromises the cell's ability to generate energy. The disruption of mitochondrial bioenergetics by these accumulating metabolites is considered a significant factor in the neuropathology of MSUD. researchgate.net

The table below summarizes key findings from studies on the impact of α-keto acids on mitochondrial function.

| Study Focus | Key Finding | Implication |

| ¹³C-KICA Breath Test in Alcoholism | Significantly lower peak exhalation of ¹³CO₂ and fraction of administered dose decarboxylated in alcoholics compared to controls. nih.gov | Indicates impaired mitochondrial function specific to ethanol (B145695) abuse, not just a reflection of decreased liver mass. nih.gov |

| Repeatability of ¹³C-KICA Breath Test | The cumulative ¹³C-dose enrichment over 60 minutes showed the lowest within-subject variability. nih.gov | Suggests this parameter is a robust measure for detecting impaired hepatic mitochondrial function. nih.gov |

| Effect of KIC on Brain Mitochondria | KIC increased state 4 respiration, decreased state 3 and the respiratory control ratio, and inhibited α-ketoglutarate dehydrogenase activity. researchgate.net | Indicates KIC acts as both a mitochondrial uncoupler and a metabolic inhibitor, contributing to neurotoxicity. researchgate.net |

| Oxidative Stress in MSUD Model | BCKAs stimulated lipid peroxidation and reduced antioxidant defenses in the cerebral cortex of young rats. nih.gov | Suggests that oxidative stress is a key mechanism of brain damage in MSUD. nih.gov |

| Inhibition of α-ketoglutarate dehydrogenase | The activity of mitochondrial alpha-ketoglutarate (B1197944) dehydrogenase complex (KGDHC) is severely reduced in pathologies with high oxidative stress. nih.govpnas.org | KGDHC is a primary target of oxidative damage, leading to a decline in NADH-linked respiration. pnas.org |

Emerging Research Areas and Methodological Advancements

Dynamic Tracer Studies with Hyperpolarized ¹³C 4-Methyl-2-oxopentanoic Acid

The advent of dissolution Dynamic Nuclear Polarization (d-DNP) has significantly amplified the magnetic resonance signal of ¹³C-labeled compounds, enabling real-time, non-invasive monitoring of metabolic processes in vivo. nih.gov Hyperpolarized 4-methyl-2-oxopentanoic-1-¹³C acid, also known as [1-¹³C]α-ketoisocaproic acid ([1-¹³C]KIC), has emerged as a key tracer in this field. nih.govnih.gov Its application allows for the sensitive and detailed spectral analysis of the chemical fate of the tracer molecule within various tissues. nih.govismrm.org

Hyperpolarized [1-¹³C]KIC serves as an effective probe for measuring the activity of branched-chain aminotransferase (BCAT), an enzyme that catalyzes the transamination of branched-chain amino acids. researchgate.net Upon intravenous administration, hyperpolarized [1-¹³C]KIC is metabolized to [1-¹³C]leucine by BCAT. nih.govismrm.org This conversion can be detected and imaged using ¹³C magnetic resonance (MR) spectroscopy, providing a direct, real-time window into BCAT activity within living systems. nih.gov

Research in preclinical tumor models has demonstrated the utility of this technique. In a study involving murine lymphoma (EL4) tumor-bearing mice, the conversion of hyperpolarized [1-¹³C]KIC to [1-¹³C]leucine was clearly imaged. ismrm.org The resulting chemical shift images, when overlaid with anatomical proton images, created functional maps showing both the distribution of the tracer and the location of leucine (B10760876) synthesis. ismrm.org These studies have shown that the signal for [1-¹³C]leucine is significantly higher in tumors with upregulated BCAT activity compared to surrounding healthy tissue, highlighting the potential of this method to identify molecular signatures of cancer. nih.gov For instance, EL4 tumors exhibited a more than sevenfold higher hyperpolarized ¹³C leucine signal relative to adjacent tissue, a finding that was not observed in rat mammary adenocarcinoma (R3230AC) tumors where branched-chain amino acid metabolism was not elevated. nih.gov

The technique is also valuable for neuroscience. Studies in the normal rat brain have shown that both hyperpolarized [1-¹³C]KIC and its product, [1-¹³C]leucine, are present in imageable quantities within seconds of administration. nih.gov This allows for the assessment of cerebral BCAT activity, which is crucial for nitrogen shuttling and glutamate (B1630785) metabolism in the brain. nih.gov

Dynamic ¹³C Magnetic Resonance Spectroscopy (MRS) with hyperpolarized [1-¹³C]KIC has been applied across a range of preclinical models, proving to be a versatile tool for metabolic investigation. nih.govnih.gov The majority of studies have utilized key energy metabolites like pyruvate (B1213749); however, the use of [1-¹³C]KIC provides unique insights into branched-chain amino acid metabolism, which is altered in various diseases. nih.govresearchgate.net

In oncology, dynamic ¹³C MRS with [1-¹³C]KIC has been used to profile different tumor types. As noted, the distinct metabolic signatures of EL4 lymphoma and R3230AC adenocarcinoma tumors, specifically their differing BCAT activity, were successfully characterized. nih.gov These in vivo findings correlated well with ex vivo assays of BCAT activity, validating the accuracy of the imaging technique. nih.gov This approach offers a non-invasive method to potentially assess tumor aggressiveness and response to therapies targeting metabolic pathways. nih.govresearchgate.net

Beyond cancer, this methodology has been used to probe the metabolism of the healthy brain. Dynamic ¹³C MRS captures the time course of the conversion of [1-¹³C]KIC to [1-¹³C]leucine, with maximum leucine signal observed between 20 and 35 seconds after injection in the rat brain. nih.gov This provides a way to quantify cerebral BCAT activity and explore its role in neurodegenerative diseases. nih.gov The development of advanced imaging sequences, such as metabolite-specific echo-planar imaging (EPI), further enhances the spatial and temporal resolution of these preclinical studies, offering superior image quality compared to older methods like chemical shift imaging (CSI). mdpi.com

| Preclinical Model | Tracer | Key Finding | Reference |

| Murine Lymphoma (EL4) | Hyperpolarized [1-¹³C]KIC | >7-fold higher [1-¹³C]leucine signal in tumor vs. healthy tissue, indicating high BCAT activity. | nih.gov |

| Rat Mammary Adenocarcinoma (R3230AC) | Hyperpolarized [1-¹³C]KIC | No significant enhancement of [1-¹³C]leucine signal, indicating normal BCAT activity. | nih.gov |

| Normal Rat Brain | Hyperpolarized [1-¹³C]KIC | Imageable quantities of [1-¹³C]KIC and [1-¹³C]leucine, allowing assessment of cerebral BCAT activity. | nih.gov |

| Transgenic Mouse Model of Prostate Cancer | Hyperpolarized [1-¹³C]Pyruvate | Demonstrated spatial heterogeneity in lactate (B86563) production within tumors. | nih.gov |

Stable Isotope Probing (SIP) Metabolomics for Tracing Carbon Metabolism in Complex Biological Systems

Stable Isotope Probing (SIP) combined with metabolomics is a powerful approach for tracing the flow of atoms through metabolic networks. nih.gov This technique uses substrates labeled with stable isotopes, such as ¹³C, to follow their incorporation into a wide array of downstream metabolites. nih.gov While many SIP studies use universally labeled substrates like ¹³C-glucose or ¹³C-dietary fibers, the principles are directly applicable to more specific precursors like 4-Methyl-2-oxopentanoic-1-¹³C acid for tracking targeted pathways. nih.govnih.gov

Untargeted stable isotope-resolved metabolomics (SIRM) allows for a holistic view of microbial or cellular metabolism. nih.gov In studies of the gut microbiome, for example, ¹³C-labeled dietary fibers were used to trace carbon flow into central carbon metabolism, amino acid synthesis, and neurotransmitter production. nih.govnih.gov Researchers observed that carbon atoms from the labeled fibers were used to generate a broad spectrum of metabolites, with up to 67% of detected metabolites becoming labeled. nih.gov

Specifically relevant to the metabolism of 4-Methyl-2-oxopentanoic acid, these studies demonstrated the biosynthesis of branched-chain amino acids (BCAAs), including leucine, from the labeled carbon source. nih.gov This highlights how a labeled precursor like 4-Methyl-2-oxopentanoic-1-¹³C acid could be used to precisely track the fate of its carbon atom through transamination to leucine and subsequent metabolic pathways within complex biological systems. This approach provides a dynamic snapshot of metabolic function that goes beyond static metabolite profiling. nih.gov

Validation of Tracer-Balance Concepts in Leucine Metabolism Research

The tracer-balance concept is a cornerstone of metabolic research, allowing for the quantification of substrate kinetics, such as oxidation and balance, in the whole body. nih.gov The validity of this concept has been rigorously tested for leucine metabolism using L-[1-¹³C]leucine as the tracer. nih.govcapes.gov.br These validation studies are fundamentally relevant to research using 4-Methyl-2-oxopentanoic-1-¹³C acid, as this ketoacid is the direct transamination product of leucine and a key player in its metabolic pool. nih.gov

In a pivotal study, healthy adult subjects received a 24-hour continuous intravenous infusion of L-[1-¹³C]leucine. nih.govcapes.gov.br Researchers measured leucine oxidation and balance over both fasted and fed states. The results showed a remarkable agreement between the directly measured 24-hour leucine oxidation and the oxidation rate predicted from short-term measurements in the fasted and fed states. nih.gov

| Parameter | Measured (24-hr) | Predicted (from short-term) | P-value | Reference |

| Leucine Oxidation (mg/kg/day) | 89.5 ± 3.3 | 91.2 ± 5.8 | 0.25 | nih.gov |

| Whole-Body Leucine Balance (mg/kg/day) | 0.76 ± 2.99 | -0.98 ± 5.54 | 0.25 | nih.gov |

The lack of a statistically significant difference between the measured and predicted values confirms that the tracer-balance concept is valid for leucine. nih.gov This validation provides a strong foundation for using tracers like 4-Methyl-2-oxopentanoic-1-¹³C acid to reliably investigate leucine and branched-chain amino acid kinetics in various physiological and pathological conditions. Further studies have emphasized the importance of sampling from plasma rather than whole blood for amino acid tracer studies to avoid inaccuracies caused by tracer distribution in blood cells. nih.gov

Biosynthetic Pathway Engineering for Novel Metabolite Production

Understanding the native metabolic pathways involving 4-methyl-2-oxopentanoic acid opens opportunities for biosynthetic pathway engineering to produce novel or high-value compounds. The metabolism of 4-methyl-2-oxopentanoic acid (also known as 4-methyl-2-oxovalerate) is a key starting point for natural product biosynthesis in some organisms. researchgate.net

An example is the biosynthesis of pogostone (B610156) in the plant Pogostemon cablin. The pathway to produce a key precursor, 4-methylvaleric acid, utilizes 4-methyl-2-oxovalerate. researchgate.net This precursor undergoes a one-carbon elongation through an α-keto acid elongation (αKAE) pathway. This process involves three sequential enzymatic reactions:

Condensation: 2-isobutylmalate synthase (IBMS) catalyzes an aldol-type condensation of 4-methyl-2-oxovalerate with acetyl-CoA.

Isomerization: Isopropylmalate isomerase (IPMI) rearranges the resulting intermediate.

Oxidative Decarboxylation: 3-isopropylmalate dehydrogenase (IPMDH) performs an oxidative decarboxylation to yield 5-methyl-2-oxohexanoate. researchgate.net

This elongated ketoacid is then further processed to form 4-methylvaleryl-CoA, a direct precursor for pogostone biosynthesis. researchgate.net By identifying and potentially manipulating the genes encoding these enzymes (IBMS, IPMI, IPMDH), it is feasible to engineer microorganisms or other host systems to enhance the production of 4-methylvaleric acid and, consequently, pogostone or other derived metabolites. This demonstrates how fundamental knowledge of the metabolic fate of 4-methyl-2-oxopentanoic acid can be leveraged for biotechnological applications.

Q & A

Q. What are the key synthetic routes for 4-Methyl-2-oxopentanoic-1-¹³C acid, and how is isotopic purity validated?

The synthesis typically involves carboxylation of isotopically labeled precursors. For example, the sodium salt derivative (CAS 93523-70-7) is prepared via isotopic substitution at the C1 position using ¹³C-labeled reagents . Post-synthesis, purity and isotopic enrichment are confirmed using:

Q. How is 4-Methyl-2-oxopentanoic-1-¹³C acid characterized structurally and functionally in metabolic studies?

Structural characterization includes:

- FT-IR Spectroscopy: Identifies carbonyl (C=O) and carboxylate (COO⁻) functional groups .

- X-ray Crystallography (for derivatives): Resolves stereochemistry in crystalline forms .

Functional studies in metabolism utilize: - Isotopic Tracer Techniques: Tracking ¹³C incorporation into downstream metabolites (e.g., ketone bodies or amino acids) via GC-MS .

Advanced Research Questions

Q. What methodological challenges arise when integrating 4-Methyl-2-oxopentanoic-1-¹³C acid into in vivo metabolic flux analysis?

Key challenges include:

- Isotopic Dilution: Unlabeled endogenous pools may dilute the ¹³C signal, requiring correction models .

- Temporal Resolution: Rapid metabolite turnover necessitates high-frequency sampling and quench protocols to capture dynamic labeling .

- Analytical Sensitivity: Low-abundance metabolites may require enrichment via solid-phase extraction prior to LC-MS/MS analysis .

Q. How can conflicting data on the compound’s role in branched-chain amino acid (BCAA) catabolism be resolved?

Discrepancies often arise from:

- Cell-Type Specific Metabolism: Hepatocytes vs. myocytes may process the compound differently due to enzyme expression variations (e.g., branched-chain ketoacid dehydrogenase) .

- Experimental Design: Control for competing pathways (e.g., glycolysis) by using isotopomer analysis to distinguish ¹³C-labeled carbon fate .

- Statistical Validation: Apply multivariate analysis (PCA or PLS-DA) to isolate confounding variables .

Q. What advanced experimental designs are recommended for studying mitochondrial uptake of 4-Methyl-2-oxopentanoic-1-¹³C acid?

- Compartmentalized Flux Assays: Use digitonin-permeabilized mitochondria to isolate transport kinetics .

- Isotope Exchange Experiments: Compare ¹³C incorporation in intact cells vs. isolated mitochondria to distinguish cytosolic vs. mitochondrial metabolism .

- Inhibitor Studies: Apply rotenone (Complex I inhibitor) to assess dependency on electron transport chain activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.